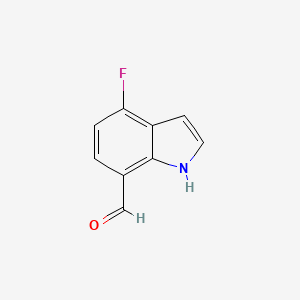

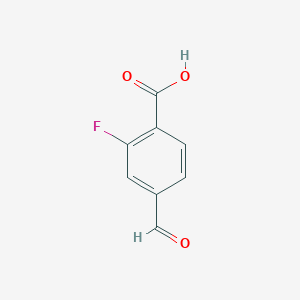

4-fluoro-1H-indole-7-carbaldehyde

Übersicht

Beschreibung

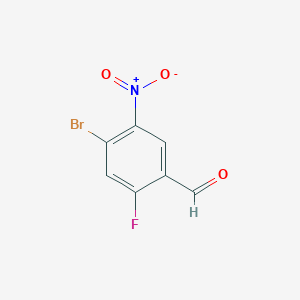

4-Fluoro-1H-indole-7-carbaldehyde is a fluorinated indole derivative, a class of compounds known for their diverse biological activities and presence in many pharmaceuticals and natural products. The presence of the fluoro group and the carbaldehyde functionality at specific positions on the indole ring system can significantly influence the compound's chemical reactivity and physical properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and functional group manipulations. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are structurally related to 4-fluoro-1H-indole-7-carbaldehyde, is achieved in five steps starting from indole. This process includes protection of the indole nitrogen, lithiation, and cyclization steps to form the fused heterocycle . Although the specific synthesis of 4-fluoro-1H-indole-7-carbaldehyde is not detailed in the provided papers, similar methodologies could be adapted for its synthesis, considering the reactivity of the indole core and the positions of substituents.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical and biological properties. For example, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which can influence the molecule's interactions and reactivity . Similarly, the molecular structure of 4-fluoro-1H-indole-7-carbaldehyde would be expected to show unique geometrical features due to the presence of the fluoro group, which can affect the electron distribution and steric profile of the molecule.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, often facilitated by the reactivity of the carbaldehyde group. For example, Dakin oxidation of indole-7-carbaldehydes can lead to the formation of indoloquinones . This type of reaction showcases the potential of the carbaldehyde group to participate in oxidative transformations. The fluorine atom in 4-fluoro-1H-indole-7-carbaldehyde could also influence its reactivity, potentially activating the molecule towards nucleophilic aromatic substitution reactions or affecting its electrophilic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents like the fluoro group can affect the compound's boiling point, solubility, and stability. For example, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is stabilized by various intermolecular interactions, which can also be expected in the case of 4-fluoro-1H-indole-7-carbaldehyde . The electronic effects of the fluoro substituent can also impact the compound's optical properties, as seen in the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom contributes to the molecule's potential in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensor for Hydrogen Sulfate Ion

4-Fluoro-1H-indole-7-carbaldehyde derivatives have been utilized in the development of fluorescent sensors. For instance, an indole-based receptor was prepared using a Schiff-base reaction of 1H-indole-3-carbaldehyde, demonstrating selective turn-on fluorescent sensor properties for hydrogen sulfate ions in methanol. This application is significant for environmental and biological monitoring, where sensitive and selective detection of specific ions is crucial (Wan et al., 2014).

Synthesis of Indole Carbaldehydes

The compound plays a pivotal role in the synthesis of various indole carbaldehydes and derivatives. For example, a gold-catalyzed cycloisomerization of related compounds yielded 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, illustrating its versatility as a synthetic intermediate in organic chemistry (Kothandaraman et al., 2011).

Development of Novel Compounds and Materials

The compound is instrumental in the development of new materials and molecules with potential applications. For instance, the synthesis of novel indole derivatives using one-pot multicomponent reactions indicated significant antiproliferative activity towards cancer cell lines, highlighting its role in medicinal chemistry and drug development (Fawzy et al., 2018).

Fluorogenic Reagents for Carboxylic Acids

Derivatives of 4-fluoro-1H-indole-7-carbaldehyde have been explored for their use in fluorogenic reagents. These compounds have been shown to introduce fluorophores into acidic substances effectively, which is important for analytical chemistry and biological imaging (Ito & Maruyama, 1983).

Cascade Synthesis of Enantioenriched 1,7-Annulated Indoles

In a study, a cascade strategy for the enantioselective synthesis of 1,7-annulated indoles was reported using indole-7-carbaldehyde derivatives. This highlights its application in the synthesis of complex organic structures, which are significant in pharmaceuticals and material science (Giardinetti et al., 2015)

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKVWJLEQVSXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594371 | |

| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-indole-7-carbaldehyde | |

CAS RN |

389628-19-7 | |

| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)